1,1'-BI(Cyclopropyl)-1-amine hydrochloride
Overview
Description
1,1’-BI(Cyclopropyl)-1-amine hydrochloride is a compound of significant interest in organic and medicinal chemistry. It features a unique bicyclic structure with two cyclopropyl rings and an amine group, making it a valuable building block for various synthetic applications. This compound is known for its potential in the development of biologically active molecules and its role in pharmaceutical research.
Preparation Methods
The synthesis of 1,1’-BI(Cyclopropyl)-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-1-cyclopropylcyclopropane.
Formation of Carboxylic Acid: This intermediate is converted to 1-cyclopropylcyclopropanecarboxylic acid through a series of reactions.
Curtius Degradation: The carboxylic acid undergoes Curtius degradation to form the N-Boc-protected amine.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-BI(Cyclopropyl)-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The cyclopropyl rings can participate in cycloaddition reactions, forming larger ring systems
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1,1’-BI(Cyclopropyl)-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including spirocyclic compounds and other bicyclic structures.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates for various diseases.
Industry: It is utilized in the production of agrochemicals, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-BI(Cyclopropyl)-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclopropyl rings provide a rigid and unique structural framework that can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1,1’-BI(Cyclopropyl)-1-amine hydrochloride can be compared with other similar compounds, such as:
1,1’-BI(Cyclopentane)-1-amine hydrochloride: This compound features cyclopentane rings instead of cyclopropyl rings, resulting in different chemical and biological properties.
1,1’-BI(Cyclohexane)-1-amine hydrochloride: The presence of cyclohexane rings provides a larger and more flexible structure compared to cyclopropyl rings.
Spirocyclic oxindoles: These compounds have spirocyclic structures with different ring sizes and substituents, offering diverse applications in medicinal chemistry.
Properties
IUPAC Name |
1-cyclopropylcyclopropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYBRLTXWCZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882402-13-3 | |
Record name | [1,1′-Bicyclopropyl]-1-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882402-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-bi(cyclopropan)]-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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